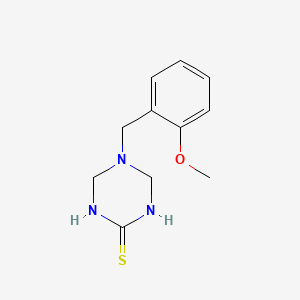

5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

Vue d'ensemble

Description

The compound “5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol” is a complex organic molecule. It contains a methoxybenzyl group, which is a benzyl group with a methoxy (OCH3) substituent . It also includes a tetrahydro-1,3,5-triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The methoxybenzyl group would likely contribute to the compound’s overall polarity . The tetrahydro-1,3,5-triazine ring could potentially influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of the methoxybenzyl group and the tetrahydro-1,3,5-triazine ring could influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure .Applications De Recherche Scientifique

Neurotoxicity Studies

The compound has been utilized in neurotoxicity studies to understand the impact of certain psychoactive substances on neuronal cells. Research indicates that the presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of phenethylamines drugs . This makes it a valuable tool for assessing the safety profiles of new psychoactive compounds.

Mechanistic Insights into Drug Actions

Studies have explored the mechanisms underlying the actions of psychoactive drugs, particularly those related to the 2C family of phenethylamines . The compound can serve as a model to investigate the neurotoxic effects and the biochemical pathways involved in the action of these substances.

Development of Antidepressant Drugs

There’s ongoing research into the development of antidepressant drugs , where compounds like 5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol are being examined for their potential therapeutic effects . The compound’s interaction with serotonin receptors is of particular interest in this field.

Psychoactive Substance Analysis

The compound is used in the analysis of psychoactive substances to understand their structure-activity relationships. This includes studying the effects of various substitutions on the phenethylamine backbone and how they influence the psychoactive properties .

Serotonergic Hallucinogens Research

In the realm of serotonergic hallucinogens research , the compound provides insights into the oldest psychoactive substances used by humanity. It helps in understanding the profound changes in perception, mood, and cognitive processes induced by these substances .

Preclinical Research on Neurotransmission

The compound is pivotal in preclinical research focusing on neurotransmitter release and receptor interactions. It aids in characterizing the effects of selective serotonin receptor agonists and their impact on neurotransmission in various brain regions .

Mécanisme D'action

Target of Action

The primary targets of 5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol are the serotonin 5-HT2A and 5-HT2C receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and perception .

Mode of Action

This compound acts as an agonist at the 5-HT2A and 5-HT2C receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to these receptors and activates them, leading to a series of biochemical reactions .

Biochemical Pathways

Upon activation of the 5-HT2A and 5-HT2C receptors, there is an increase in the release of neurotransmitters such as dopamine (DA), serotonin (5-HT), and glutamate . These neurotransmitters are involved in various physiological functions, including mood regulation, cognition, and sensory perception .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier (bbb), indicating good bioavailability .

Result of Action

The activation of the 5-HT2A and 5-HT2C receptors by this compound leads to a range of effects at the molecular and cellular levels. These include changes in neurotransmitter release and potential alterations in neuronal function . The compound’s hallucinogenic properties are believed to be a result of these changes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-[(2-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3OS/c1-15-10-5-3-2-4-9(10)6-14-7-12-11(16)13-8-14/h2-5H,6-8H2,1H3,(H2,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAPLXWJVSKKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CNC(=S)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxybenzyl)-1,3,5-triazinane-2-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)

![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)

![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)

![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)

![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)

![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)

![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)

![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)

![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)